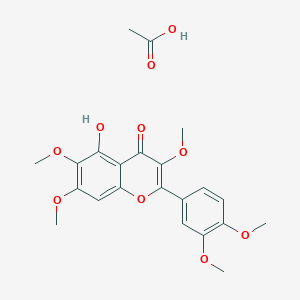
Flavone, 5-hydroxy-3,3',4',6,7-pentamethoxy-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is a polymethoxyflavone compound. Flavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This specific compound has been isolated from various plant sources and has shown potential in various biological activities, including anti-allergic and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate typically involves the methylation of hydroxyl groups on the flavone backbone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar methylation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated flavones.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.
Industry: Could be used in the development of antioxidant formulations for food and cosmetic products.
Mechanism of Action
The mechanism of action of flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Another polymethoxyflavone with similar antioxidant properties.
3,5,7,3’,4’-Pentamethoxyflavone: Known for its role in adipocyte differentiation.
Uniqueness
Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-, acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other polymethoxyflavones.
Properties
Molecular Formula |
C22H24O10 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
acetic acid;2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8.C2H4O2/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21;1-2(3)4/h6-9,21H,1-5H3;1H3,(H,3,4) |
InChI Key |
WGEPHDGANROWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















